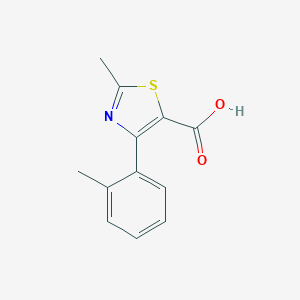
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid, also known as MTA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTA is a member of the thiazolecarboxylic acid family and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is not fully understood. However, it has been proposed that 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid may also induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been found to have a range of biochemical and physiological effects. In animal studies, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been shown to reduce inflammation and pain. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been shown to have antibacterial activity against Gram-positive bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in lab experiments is its wide range of biological activities. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been found to exhibit anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for research. However, one limitation of using 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid. One area of research is the development of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in more detail. Additionally, further studies are needed to evaluate the potential therapeutic applications of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid in various diseases, including cancer, inflammation, and bacterial infections.
Conclusion:
In conclusion, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid exhibits anti-inflammatory, anti-cancer, and antibacterial properties and has been found to have a range of biochemical and physiological effects. While 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has several advantages for lab experiments, such as its versatility, its limited solubility in water may pose challenges. Future research on 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid should focus on the development of 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid derivatives with improved solubility and bioavailability, the investigation of its mechanism of action, and the evaluation of its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid has been found to exhibit antibacterial activity against Gram-positive bacteria.
Eigenschaften
CAS-Nummer |
188679-17-6 |
|---|---|
Produktname |
2-Methyl-4-(2-methylphenyl)-5-thiazolecarboxylic acid |
Molekularformel |
C12H11NO2S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
2-methyl-4-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)10-11(12(14)15)16-8(2)13-10/h3-6H,1-2H3,(H,14,15) |
InChI-Schlüssel |
HXRVCLGEJFLPMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
Kanonische SMILES |
CC1=CC=CC=C1C2=C(SC(=N2)C)C(=O)O |
Synonyme |
2-METHYL-4-(2-METHYLPHENYL)-5-THIAZOLECARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

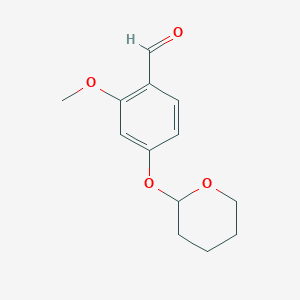
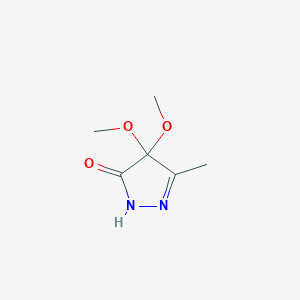


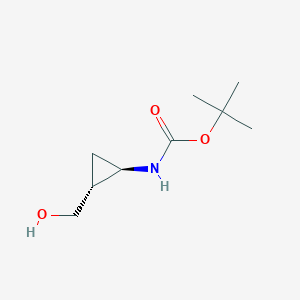
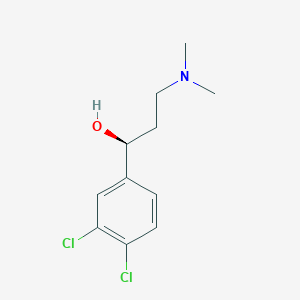


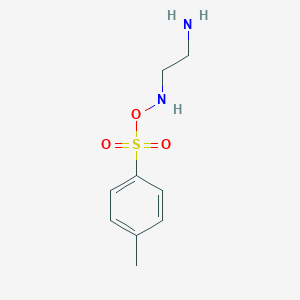
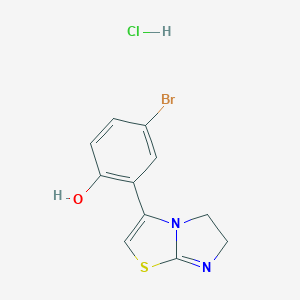
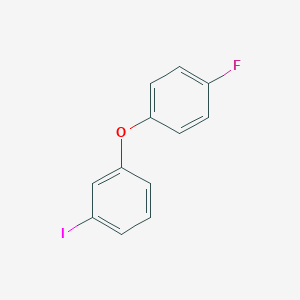
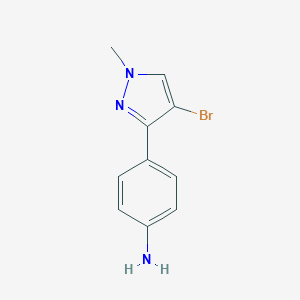
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)
